3,4-dihydro-2H-1,5-benzodioxepin-6-ylmethanamine hydrochloride 3,4-dihydro-2H-1,5-benzodioxepin-6-ylmethanamine hydrochloride
Brand Name: Vulcanchem
CAS No.: 499770-91-1
VCID: VC3837155
InChI: InChI=1S/C10H13NO2.ClH/c11-7-8-3-1-4-9-10(8)13-6-2-5-12-9;/h1,3-4H,2,5-7,11H2;1H
SMILES: C1COC2=CC=CC(=C2OC1)CN.Cl
Molecular Formula: C10H14ClNO2
Molecular Weight: 215.67 g/mol

3,4-dihydro-2H-1,5-benzodioxepin-6-ylmethanamine hydrochloride

CAS No.: 499770-91-1

Cat. No.: VC3837155

Molecular Formula: C10H14ClNO2

Molecular Weight: 215.67 g/mol

* For research use only. Not for human or veterinary use.

3,4-dihydro-2H-1,5-benzodioxepin-6-ylmethanamine hydrochloride - 499770-91-1

Specification

CAS No. 499770-91-1
Molecular Formula C10H14ClNO2
Molecular Weight 215.67 g/mol
IUPAC Name 3,4-dihydro-2H-1,5-benzodioxepin-6-ylmethanamine;hydrochloride
Standard InChI InChI=1S/C10H13NO2.ClH/c11-7-8-3-1-4-9-10(8)13-6-2-5-12-9;/h1,3-4H,2,5-7,11H2;1H
Standard InChI Key YUPGBIWKJZMULF-UHFFFAOYSA-N
SMILES C1COC2=CC=CC(=C2OC1)CN.Cl
Canonical SMILES C1COC2=CC=CC(=C2OC1)CN.Cl

Introduction

Chemical Structure and Identification

Structural Characteristics

The compound features a benzodioxepin core—a seven-membered ring fused to a benzene moiety, with two oxygen atoms positioned at the 1,5-positions. The 6-position of the benzodioxepin ring is substituted with a methanamine group, which is protonated as a hydrochloride salt. The planar aromatic system and the conformational flexibility of the dioxepin ring contribute to its potential interactions with biological targets .

Table 1: Key Chemical Identifiers

PropertyValue
IUPAC Name3,4-Dihydro-2H-1,5-benzodioxepin-6-ylmethanamine hydrochloride
Molecular FormulaC10H14ClNO2\text{C}_{10}\text{H}_{14}\text{ClNO}_2
Molecular Weight215.67 g/mol
SMILESC1COC2=CC=CC(=C2OC1)CN.Cl
InChI KeyYUPGBIWKJZMULF-UHFFFAOYSA-N
PubChem CID2794994
CAS Number499770-91-1

Synthesis and Preparation

Synthetic Pathways

The synthesis of 3,4-dihydro-2H-1,5-benzodioxepin-6-ylmethanamine hydrochloride typically begins with the precursor 3,4-dihydro-2H-1,5-benzodioxepin. A multi-step process involves:

  • Functionalization of the Benzodioxepin Core: Introduction of a methylamine group at the 6-position via nucleophilic substitution or reductive amination.

  • Salt Formation: Reaction with hydrochloric acid to yield the hydrochloride salt, enhancing stability and solubility .

Optimization Challenges

Key challenges include controlling regioselectivity during functionalization and minimizing side reactions such as ring-opening. Purification often involves column chromatography or recrystallization to achieve high purity (>97%) .

Physicochemical Properties

Physical Characteristics

The compound is an off-white crystalline powder with a melting point of 148°C. It is sparingly soluble in water but dissolves in polar organic solvents like dimethyl sulfoxide (DMSO) and methanol .

Table 2: Physicochemical Data

PropertyValue
Melting Point148°C
AppearanceOff-white powder
SolubilityDMSO, methanol
StabilityHygroscopic; store at 2–8°C

Biological Activities and Research Applications

Current Research Use

The compound is primarily utilized as a synthetic intermediate in medicinal chemistry. For example, it serves as a building block for developing protease inhibitors or modulators of serotonin receptors .

ParameterRecommendation
Hazard CodeXi
Storage Conditions2–8°C in a tightly sealed container
DisposalIncinerate following local regulations

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator